molecular formula C22H17N2O4P B065685 1-Naphthyl 4-phenylazophenyl phosphate CAS No. 195455-91-5

1-Naphthyl 4-phenylazophenyl phosphate

Cat. No.: B065685
CAS No.: 195455-91-5
M. Wt: 404.4 g/mol
InChI Key: WZMMGQCUKZYOCL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthyl 4-phenylazophenyl phosphate typically involves the reaction of 1-naphthol with 4-phenylazophenyl phosphate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pH conditions to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and scalability. This includes the use of high-purity reagents, advanced reaction vessels, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthyl 4-phenylazophenyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-Naphthyl 4-phenylazophenyl phosphate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Naphthyl 4-phenylazophenyl phosphate involves its interaction with specific molecular targets, such as enzymes. The compound acts as a substrate for phosphodiesterases, leading to the cleavage of the phosphate group and subsequent fluorescence. This property makes it valuable in biochemical assays to study enzyme activity and inhibition .

Comparison with Similar Compounds

Uniqueness: 1-Naphthyl 4-phenylazophenyl phosphate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent reagent in enzyme assays sets it apart from other similar compounds .

Properties

IUPAC Name

naphthalen-1-yl (4-phenyldiazenylphenyl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N2O4P/c25-29(26,28-22-12-6-8-17-7-4-5-11-21(17)22)27-20-15-13-19(14-16-20)24-23-18-9-2-1-3-10-18/h1-16H,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMMGQCUKZYOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OP(=O)(O)OC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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